N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZINO)CARBONOTHIOYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles
Preparation Methods
The synthesis of N-[(2-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZINO)CARBONOTHIOYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the chromene moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(2-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZINO)CARBONOTHIOYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target cells. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of microbial growth in pathogens .
Comparison with Similar Compounds
N-[(2-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZINO)CARBONOTHIOYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Phenyl-1,2,4-triazoles: These compounds share the triazole ring structure and exhibit similar biological activities.
Chromene derivatives: Compounds with the chromene moiety are known for their diverse pharmacological properties.
Sulfur-containing heterocycles: These compounds often exhibit significant biological activities due to the presence of sulfur atoms .
This compound’s unique combination of a triazole ring, chromene moiety, and sulfur-containing functional groups makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H18N6O4S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]carbamothioyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H18N6O4S2/c1-13-24-27-22(28(13)15-8-3-2-4-9-15)34-12-18(29)25-26-21(33)23-19(30)16-11-14-7-5-6-10-17(14)32-20(16)31/h2-11H,12H2,1H3,(H,25,29)(H2,23,26,30,33) |
InChI Key |
BMPNTJIBIQRHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NNC(=S)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.